molecular formula C10H9IN2O2 B13155066 Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate

Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B13155066
M. Wt: 316.09 g/mol
InChI Key: UYNAUIMTCXCFSA-UHFFFAOYSA-N
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Description

Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of an iodine atom at the 6th position of the pyrazolo[1,5-a]pyridine ring and an ethyl ester group at the 3rd position. It is a brown solid with a molecular formula of C10H9IN2O2 and a molecular weight of 316.1 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate typically involves the iodination of pyrazolo[1,5-a]pyridine derivatives. One common method is the Sonogashira coupling reaction, which involves the reaction of 2,6-dibromopyrazolo[1,5-a]pyridine with terminal alkynes under palladium catalysis . The reaction conditions often include the use of a base such as triethylamine and a solvent like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale Sonogashira coupling reactions, followed by purification processes such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acids.

    Buchwald-Hartwig Amination: Involves palladium catalysts and amines.

Major Products

The major products formed from these reactions depend on the substituents introduced. For example, Suzuki-Miyaura coupling can yield aryl-substituted derivatives, while Buchwald-Hartwig amination can produce amine-substituted derivatives .

Mechanism of Action

The mechanism of action of ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is not fully understood. its biological effects are likely mediated through interactions with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in disease processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is unique due to the presence of the iodine atom, which can be selectively substituted to introduce various functional groups. This versatility makes it a valuable intermediate in organic synthesis and drug development .

Biological Activity

Ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate is a heterocyclic compound that has garnered attention due to its potential biological activities. The compound's structure features a pyrazole ring fused with a pyridine moiety, which is known to contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

This compound can be characterized by the following chemical structure:

  • Chemical Formula : C_10H_8N_2O_2I
  • Molecular Weight : 304.08 g/mol

The presence of the iodine atom in the structure is significant as halogenated compounds often exhibit enhanced biological activity due to increased lipophilicity and altered electronic properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors of specific kinases or enzymes involved in disease pathways.

Potential Targets

  • Kinases : Many pyrazole derivatives are known to inhibit kinases that play crucial roles in cell signaling pathways.
  • Receptors : The compound may also interact with G-protein coupled receptors (GPCRs), influencing various physiological responses.

Biological Activity

Several studies have highlighted the biological activities associated with this compound:

  • Anticancer Activity :
    • Research has shown that pyrazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds structurally related to this compound have demonstrated inhibition of proliferation in breast and lung cancer cells.
    • A study indicated that such compounds can induce apoptosis through the activation of caspase pathways .
  • Antiviral Properties :
    • Preliminary findings suggest potential antiviral activity against viruses like Dengue and Zika by inhibiting host cell kinases essential for viral replication .
  • Neuroprotective Effects :
    • Certain derivatives have been investigated for their neuroprotective effects in models of neurodegenerative diseases, potentially through modulation of inflammatory pathways .

Case Studies and Research Findings

A collection of relevant studies provides insights into the biological activities of this compound:

StudyFocusFindings
Bekerman et al. (2017)Antiviral ActivityIdentified pyrazole derivatives as selective inhibitors against DENV and Zika virus through kinase inhibition .
Pu et al. (2018)Anticancer ActivityReported cytotoxic effects on multiple cancer cell lines, suggesting a mechanism involving apoptosis .
Xiao et al. (2018)NeuroprotectionDemonstrated protective effects against oxidative stress in neuronal cells .

Properties

Molecular Formula

C10H9IN2O2

Molecular Weight

316.09 g/mol

IUPAC Name

ethyl 6-iodopyrazolo[1,5-a]pyridine-3-carboxylate

InChI

InChI=1S/C10H9IN2O2/c1-2-15-10(14)8-5-12-13-6-7(11)3-4-9(8)13/h3-6H,2H2,1H3

InChI Key

UYNAUIMTCXCFSA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C2C=CC(=CN2N=C1)I

Origin of Product

United States

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